
3-Chloro-2-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
“3-Chloro-2-(trifluoromethyl)phenylboronic acid” is a chemical compound with the empirical formula C7H5BClF3O2 . It is a solid substance and is often used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOB(C1=CC=CC(C(F)(F)F)=C1Cl)O . Chemical Reactions Analysis
“this compound” is often used as a reactant in various chemical reactions. For instance, it is involved in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 313.5±52.0 °C at 760 mmHg, and a flash point of 143.4±30.7 °C . It has a molar refractivity of 43.1±0.4 cm3 and a molar volume of 150.4±5.0 cm3 .Applications De Recherche Scientifique
Catalysis in Organic Synthesis : A study by Wang, Lu, & Ishihara (2018) describes the use of a related compound, 2,4-bis(trifluoromethyl)phenylboronic acid, as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This highlights its potential in facilitating the synthesis of complex organic compounds.
Synthesis of Pharmaceuticals : Research by Ren Yuan-long (2007) focuses on synthesizing 2-chloro-5-(trifluoromethyl)phenylboronic acid, an important pharmaceutical intermediate. This demonstrates its significance in the drug development process.
Antimicrobial Properties : A study by Adamczyk-Woźniak et al. (2021) explores the structural, antimicrobial, and spectroscopic properties of (trifluoromethoxy)phenylboronic acids. They found that these compounds showed potential antibacterial potency against Escherichia coli and Bacillus cereus, indicating their possible application in developing new antimicrobial agents.
Reactivity in Transition Metal Complexes : The work by Zhang & Bie (2016) involves the synthesis and isolation of new copper(III) trifluoromethyl complexes. They also investigated the reactivity of these complexes with arylboronic acids, which could be relevant for developing new trifluoromethylated compounds in organic chemistry.
Development of Green Catalysts : Research by Ishihara, Kondo, & Yamamoto (2001) demonstrates the use of 3,5-bis(perfluorodecyl)phenylboronic acid as a "green" catalyst for direct amide condensation reactions. This is an example of the environmental applications of phenylboronic acid derivatives.
Safety and Hazards
“3-Chloro-2-(trifluoromethyl)phenylboronic acid” is considered hazardous. It is harmful if swallowed and users are advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended when handling this chemical .
Mécanisme D'action
Target of Action
The primary target of 3-Chloro-2-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction results in the formation of a new carbon-carbon bond, which can have downstream effects on the synthesis of various organic compounds .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a metal catalyst and a base . The choice of these reagents, as well as the reaction conditions (e.g., temperature, pressure), can affect the efficiency and selectivity of the reaction . Furthermore, the stability of the compound can be affected by factors such as pH and temperature .
Propriétés
IUPAC Name |
[3-chloro-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRQHMYYORUKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


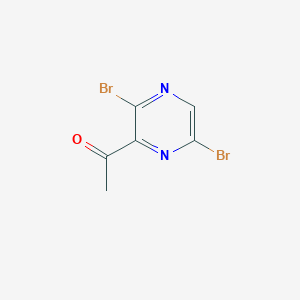

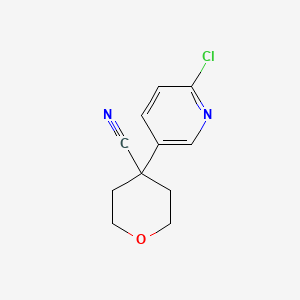


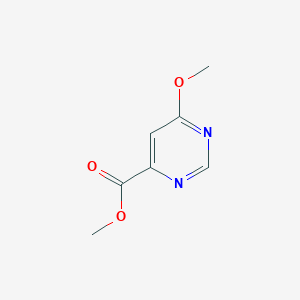
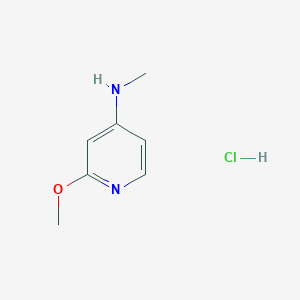
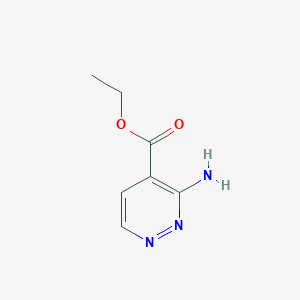
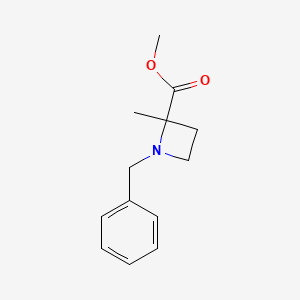
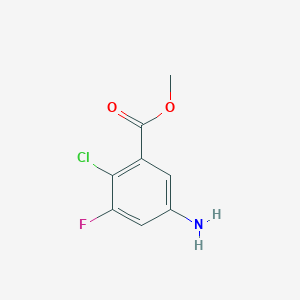
![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)


![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)
